
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core with a pyrrolidine ring and a hydroxyl group, making it a unique structure with potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinazoline core.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Quinazolinone derivatives with potential antimicrobial activity.
Reduction Products: Modified quinazoline cores with altered biological properties.
Substitution Products: Functionalized derivatives with diverse biological activities.
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol involves:
Molecular Targets: It targets specific enzymes or receptors in microbial or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one
- 2-(Morpholinomethyl)quinazolin-4(3H)-one
- 2-Amino-3H-quinazolin-4-one
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is unique due to its specific combination of a quinazoline core, a pyrrolidine ring, and a hydroxyl group. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds .
Propiedades
Número CAS |
646450-53-5 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3 |
Clave InChI |
YVUVUPKOIJLZHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)
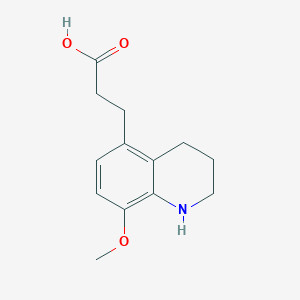


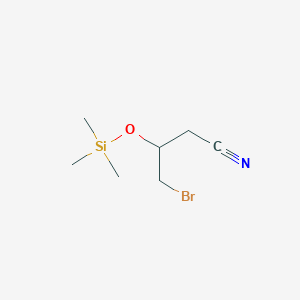


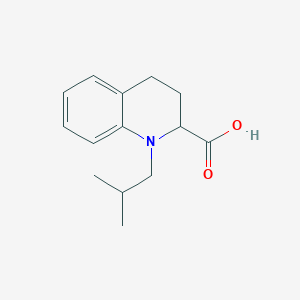
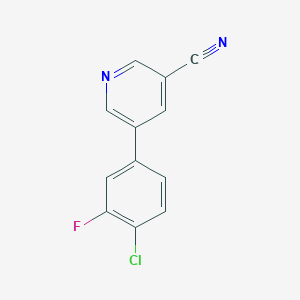


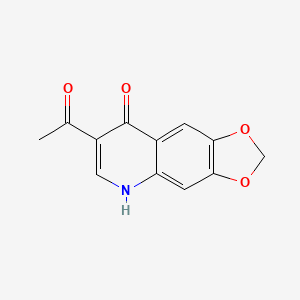
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

